molecular formula C8H8N2 B13508389 1-cyclopropyl-5-ethynyl-1H-pyrazole

1-cyclopropyl-5-ethynyl-1H-pyrazole

Cat. No.: B13508389
M. Wt: 132.16 g/mol
InChI Key: XGJFXCWDMZASMW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-ethynyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms This compound is notable for its unique structural features, which include a cyclopropyl group and an ethynyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-cyclopropyl-5-ethynyl-1H-pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of cyclopropyl hydrazine and ethynyl ketones, which undergo cyclocondensation to form the desired pyrazole ring. The reaction conditions often involve the use of catalysts such as copper or palladium to facilitate the cyclization process .

Industrial production methods for this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process generally includes the preparation of intermediates, followed by cyclization and purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

1-Cyclopropyl-5-ethynyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

1-Cyclopropyl-5-ethynyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-5-ethynyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

1-cyclopropyl-5-ethynylpyrazole

InChI

InChI=1S/C8H8N2/c1-2-7-5-6-9-10(7)8-3-4-8/h1,5-6,8H,3-4H2

InChI Key

XGJFXCWDMZASMW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=NN1C2CC2

Origin of Product

United States

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